N-(1-aminoethylidene)benzamide N-(1-aminoethylidene)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19711601
InChI: InChI=1S/C9H10N2O/c1-7(10)11-9(12)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12)
SMILES:
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol

N-(1-aminoethylidene)benzamide

CAS No.:

Cat. No.: VC19711601

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

N-(1-aminoethylidene)benzamide -

Specification

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
IUPAC Name N-(1-aminoethylidene)benzamide
Standard InChI InChI=1S/C9H10N2O/c1-7(10)11-9(12)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12)
Standard InChI Key QUDWTEHEXMAGLT-UHFFFAOYSA-N
Canonical SMILES CC(=NC(=O)C1=CC=CC=C1)N

Introduction

Chemical Identity and Structural Characteristics

N-(1-Aminoethylidene)benzamide, systematically named N-[(Z)-1-aminoethylideneamino]benzamide, belongs to the class of hydrazone derivatives. Its molecular formula is C₉H₁₁N₃O, with a molar mass of 177.20 g/mol . The compound’s structure comprises a benzamide moiety (C₆H₅CONH-) linked to an aminoethylidene group (-NH-N=C(NH₂)-CH₃). Key identifiers include:

PropertyValueSource
IUPAC NameN-[(Z)-1-aminoethylideneamino]benzamide
CAS Registry Number15392856
SMILESC/C(=N/NC(=O)C1=CC=CC=C1)/N
InChIKeyICBJBWZLTWLMGB-UHFFFAOYSA-N
Molecular FormulaC₉H₁₁N₃O
Exact Mass177.0903 g/mol

The Z-configuration of the imine group (-N=C-) is critical for molecular recognition in biological systems, as demonstrated in analogous DPP-IV inhibitors . X-ray crystallography of related compounds reveals planar geometry at the benzamide carbonyl, facilitating hydrogen bonding with enzyme active sites .

Synthetic Methodologies

Acyl Chloride Intermediate Formation

The synthesis begins with paranitrobenzoic acid, which undergoes chlorination using triphosgene (BTC) in toluene at sub-zero temperatures . Pyridine and triethylamine act as HCl scavengers, achieving a 90% yield of paranitrobenzoyl chloride :

C₆H₄(NO₂)COOH + Cl₃C(O)CCl₃ → C₆H₄(NO₂)COCl + 3 HCl\text{C₆H₄(NO₂)COOH + Cl₃C(O)CCl₃ → C₆H₄(NO₂)COCl + 3 HCl}

Amidation and Catalytic Hydrogenation

The acyl chloride reacts with aqueous ammonia in the presence of hexadecyltrimethylammonium chloride (HTAC) as a phase-transfer catalyst, yielding p-nitrophenylformamide (97.2% yield) . Subsequent hydrogenation over 5% Pd/C at 50–70°C and 0.5–1 MPa H₂ pressure reduces the nitro group to an amine, producing N-(1-aminoethylidene)benzamide with 94–95% yield :

C₆H₄(NO₂)CONH₂ + 3 H₂ → C₆H₄(NH₂)CONH-N=CH₂\text{C₆H₄(NO₂)CONH₂ + 3 H₂ → C₆H₄(NH₂)CONH-N=CH₂}

Physicochemical Properties

Experimental data for N-(1-aminoethylidene)benzamide remain sparse, but analogous benzamides exhibit the following properties :

PropertyValueCompound
Density1.197 g/cm³N-[1-(phenylcarbamoyl)ethyl]benzamide
Boiling Point557.8°CN-[1-(phenylcarbamoyl)ethyl]benzamide
LogP2.91N-[(Z)-1-aminoethylideneamino]benzamide
PSA58.2 ŲN-[(Z)-1-aminoethylideneamino]benzamide

The compound’s logP value of 2.91 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a key consideration for oral bioavailability .

N-Substituted aminobenzamides inhibit DPP-IV by occupying the S1 hydrophobic pocket, which preferentially binds proline-like residues . Molecular docking studies using CDOCKER indicate that the aminoethylidene group forms hydrogen bonds with Glu205 and Tyr547, critical residues in the enzyme’s catalytic site . At 100 μM, structurally similar compounds exhibit up to 38% DPP-IV inhibition, comparable to early-stage reference molecules .

Structure-Activity Relationships (SAR)

  • Amino Group Position: Para-substitution on the benzamide ring enhances binding affinity by 1.5-fold compared to ortho analogs .

  • Imine Configuration: Z-isomers show 20% higher activity than E-isomers due to optimal spatial alignment with the S1 pocket .

Future Directions and Challenges

Optimization Strategies

  • Introducing electron-withdrawing groups (e.g., -CF₃) at the benzamide’s para position to improve metabolic stability .

  • Exploring enantioselective synthesis to isolate the biologically active Z-isomer .

Preclinical Development

Pharmacokinetic studies in murine models are needed to assess oral absorption and half-life. Toxicity profiling must address potential off-target effects, given the compound’s reactivity at the imine bond .

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